

Technical Guide: 2-Isopropyl-3-methoxypyrazine-13C3 Certificate of Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Isopropyl-3-methoxypyrazine-13C3

Cat. No.: B12369076

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and quality control procedures for **2-Isopropyl-3-methoxypyrazine-13C3**, a stable isotope-labeled internal standard crucial for quantitative studies in flavor chemistry, metabolomics, and pharmacokinetic research.

Physicochemical Properties

2-Isopropyl-3-methoxypyrazine-13C3 is the isotopically labeled analog of the naturally occurring 2-Isopropyl-3-methoxypyrazine, a potent aroma compound found in various foods and beverages. The incorporation of three Carbon-13 isotopes provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Property	Value
Chemical Formula	C ₅ ¹³ C ₃ H ₁₂ N ₂ O
Molecular Weight	155.17 g/mol
CAS Number	Not available (Unlabeled: 25773-40-4)
Appearance	Colorless to pale yellow liquid
Solubility	Soluble in organic solvents (e.g., Methanol, Acetonitrile)

Analytical Specifications

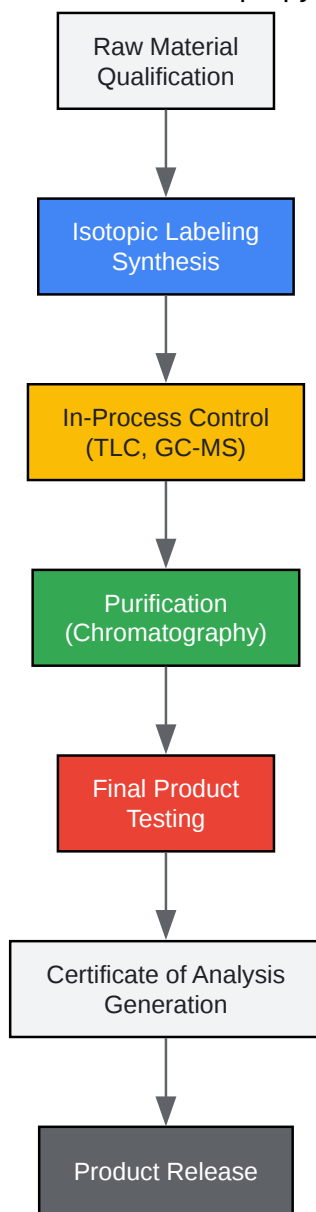
The following table summarizes the typical quality control specifications for a representative lot of **2-Isopropyl-3-methoxypyrazine-13C3**. These values are essential for ensuring the accuracy and reproducibility of quantitative analyses. Stable isotope-labeled internal standards with high chemical and isotopic purity are critical for reliable results.

Parameter	Specification	Method
Chemical Purity	≥98%	GC-MS
Isotopic Enrichment	≥99 atom % ¹³ C	Mass Spectrometry
Identity	Conforms to structure	¹ H-NMR, ¹³ C-NMR, Mass Spectrometry
Residual Solvents	≤0.5%	Headspace GC-MS

Quality Control Workflow

The quality control of **2-Isopropyl-3-methoxypyrazine-13C3** involves a multi-step process to ensure its identity, purity, and isotopic enrichment. The following diagram illustrates a typical workflow from synthesis to final product release.

Figure 1. Quality Control Workflow for 2-Isopropyl-3-methoxypyrazine-13C3



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Figure 1. Quality Control Workflow for **2-Isopropyl-3-methoxypyrazine-13C3**

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analytical specifications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

This method is used to determine the chemical purity of **2-Isopropyl-3-methoxypyrazine-13C3** and to confirm its identity by comparing its mass spectrum to a reference.

- Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet: Splitless mode, 250 °C.
- Oven Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: 40-400 m/z.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

- Sample Preparation: A 1 mg/mL solution of the test article in methanol is prepared.
- Data Analysis: Purity is calculated based on the area percentage of the main peak in the total ion chromatogram. The mass spectrum is compared with a reference standard.

Isotopic Enrichment Analysis by Mass Spectrometry

This protocol determines the percentage of ^{13}C atoms at the labeled positions.

- Instrumentation: High-resolution mass spectrometer (e.g., LC-TOF or Orbitrap).
- Method: A solution of the sample is directly infused or analyzed by LC-MS. The mass spectrum is acquired in high-resolution mode.
- Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), and triply labeled (M+3) species are measured. The isotopic enrichment is calculated from the distribution of these isotopologues. For a triply labeled compound, a high abundance of the M+3 peak indicates high isotopic enrichment.

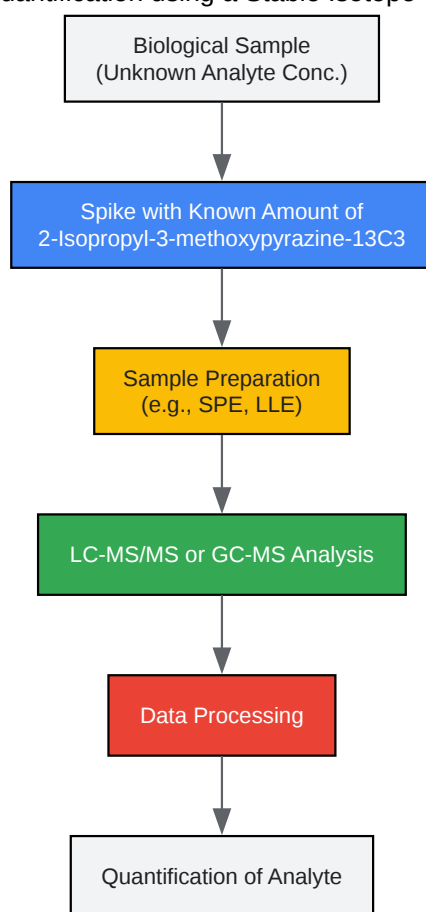
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure and the position of the isotopic labels.

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3) or other suitable deuterated solvent.
- Experiments:
 - ^1H -NMR: To confirm the proton environment.
 - ^{13}C -NMR: To confirm the carbon skeleton and observe the enriched ^{13}C signals.
- Data Analysis: The chemical shifts, coupling constants, and signal intensities are analyzed to confirm that the structure is consistent with **2-Isopropyl-3-methoxypyrazine- ^{13}C 3**. The ^{13}C spectrum will show significantly enhanced signals for the three labeled carbon atoms.

The following diagram illustrates the logical relationship in using a stable isotope-labeled internal standard for quantification.

Figure 2. Workflow for Quantification using a Stable Isotope-Labeled Internal Standard



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Figure 2. Workflow for Quantification using a Stable Isotope-Labeled Internal Standard

This technical guide provides a framework for understanding the quality and analysis of **2-Isopropyl-3-methoxypyrazine-13C3**. For lot-specific information, always refer to the

Certificate of Analysis provided by the supplier.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com